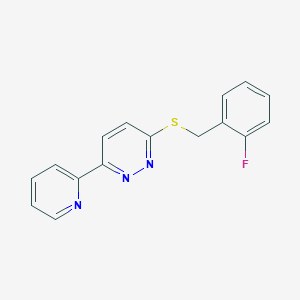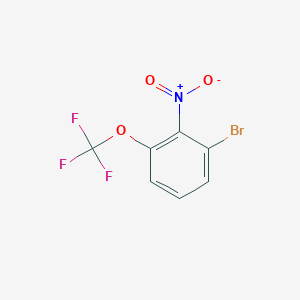
3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine” is a complex organic compound that contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a fluorobenzyl group. The presence of these functional groups could give this compound unique chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridazine ring, a fluorobenzyl group, and a thioether linkage. The presence of these groups could influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo reactions like electrophilic aromatic substitution, nucleophilic aromatic substitution, and various palladium-catalyzed coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability .Scientific Research Applications
Anticancer Activity
3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine: has been investigated for its cytotoxic effects against several cancer cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells . Among its analogues, compound 10ec demonstrated potent cytotoxicity against BT-474 breast cancer cells (IC50 value of 0.99 ± 0.01 μM). Additionally, it induced apoptosis in BT-474 cells, as confirmed by acridine orange/ethidium bromide staining and annexin V-FITC/propidium iodide assays. The inhibition of colony formation further supports its potential as an anticancer agent.
Tubulin Polymerization Inhibition
Compound 10ec was also evaluated for its tubulin polymerization inhibition. It binds to the colchicine binding site of tubulin, suggesting a mechanism of action related to microtubule dynamics . This property could be exploited for developing novel antimitotic drugs.
Drug-Like Properties
In silico studies revealed that sulfonyl piperazine-integrated triazole conjugates, including 10ec, possess drug-like properties . These favorable characteristics are essential for drug development.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3S/c17-13-6-2-1-5-12(13)11-21-16-9-8-15(19-20-16)14-7-3-4-10-18-14/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYVDYNSPOSQSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(C=C2)C3=CC=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-methyl-1H-indol-3-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2781455.png)




![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2781461.png)


![N-[(4-Ethoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2781470.png)
![[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2781471.png)
![3-[1-(2,6-dichloro-5-fluoropyridin-3-yl)-N-phenylformamido]propanamide](/img/structure/B2781473.png)
![3-benzyl-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2781475.png)
![3-[(2S,4S)-4-Fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2781476.png)
![Tert-butyl 3-[1-(cyanomethylcarbamoyl)cyclobutyl]-3-hydroxypiperidine-1-carboxylate](/img/structure/B2781478.png)